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molecular formula C16H16O2 B8457274 alpha-(4-Methoxyphenyl)propiophenone CAS No. 84839-92-9

alpha-(4-Methoxyphenyl)propiophenone

Cat. No. B8457274
M. Wt: 240.30 g/mol
InChI Key: CCHRTZDBCKYQGY-UHFFFAOYSA-N
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Patent
US09243011B2

Procedure details

To a flame-dried and nitrogen filled Schlenk vessel were added Pd(OAc)2 (6.7 mg, 0.030 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyl(dicyclohexyl)phosphine (18.3 mg, 0.045 mmol), t-BuONa (115.4 mg, 1.2 mmol), and p-methoxyphenyl chloride (142.1 mg, 1.0 mmol)) in 1.5 mL of toluene sequentially. After being stirred for about 2 min at room temperature, propiophenone (160.9 mg, 1.2 mmol) in 1.5 mL of toluene were added. The resulting mixture was heated at 110° C. with a preheated oil bath. After 17.5 h, the reaction was complete as monitored by GC. The reaction mixture was then cooled and quenched with 10 mL of Et2O. After transferring the mixture into separatory funnel, the reactor was further washed with 10 mL of Et2O and 10 mL of HCl aqueous solution (5%). The combined mixture was extracted with Et2O (10 mL×2), washed with 20 mL of saturated NaHCO3 aqueous solution, and dried over anhydrous Na2SO4. Filtration, evaporation, and purification by chromatography (petroleum ether/ethyl acetate=80/1) on silica gel afforded 2-(4′-Methoxyphenyl)-1-phenyl-1-propanone (209.4 mg, 87%) as a liquid: 1H NMR (300 MHz, CDCl3) δ 8.00-7.92 (m, 2H, ArH), 7.52-7.43 (m, 1H, ArH), 7.42-7.35 (m, 2H, ArH), 7.24-7.18 (m, 2H, ArH), 6.86-6.80 (m, 2H, ArH), 4.65 (q, J=6.9 Hz, 1H, CH), 3.75 (s, 3H, OCH3), 1.52 (d, J=6.9 Hz, 3H, CH3); 13C NMR (75 MHz, CDCl3) δ 200.5, 158.4, 136.5, 133.4, 132.6, 128.73, 128.69, 138.4, 114.3, 55.1, 46.9, 19.5; IR (neat) v (cm−1) 3061, 2972, 2931, 2836, 1682, 1609, 1596, 1511, 1448, 1302, 1248, 1221, 1178, 1034, 1002; MS (70 eV, EI) m/z (%): 240 (M+, 4.46), 135 (100).
Quantity
160.9 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
115.4 mg
Type
reactant
Reaction Step Two
Quantity
142.1 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
6.7 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[Na])(C)(C)C.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12](Cl)=[CH:11][CH:10]=1.[C:16]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)(=[O:19])[CH2:17][CH3:18]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2].COC1C=CC=C(N(C)C2C=CC=CC=2)C=1P(C1CCCCC1)C1CCCCC1>[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:17]([CH3:18])[C:16]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:19])=[CH:11][CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
160.9 mg
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
115.4 mg
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
Quantity
142.1 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
6.7 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
18.3 mg
Type
catalyst
Smiles
COC1=C(C(=CC=C1)N(C1=CC=CC=C1)C)P(C1CCCCC1)C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for about 2 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame-dried
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 110° C. with a preheated oil bath
WAIT
Type
WAIT
Details
After 17.5 h
Duration
17.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
quenched with 10 mL of Et2O
WASH
Type
WASH
Details
the reactor was further washed with 10 mL of Et2O and 10 mL of HCl aqueous solution (5%)
EXTRACTION
Type
EXTRACTION
Details
The combined mixture was extracted with Et2O (10 mL×2)
WASH
Type
WASH
Details
washed with 20 mL of saturated NaHCO3 aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration, evaporation, and purification by chromatography (petroleum ether/ethyl acetate=80/1) on silica gel

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 209.4 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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